An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-Vinylcyclohexanone, a bifunctional molecule incorporating both a ketone and a vinyl group, represents a valuable synthon with significant potential. This guide provides a comprehensive technical overview of 3-Vinylcyclohexanone, consolidating its chemical and physical properties, detailing a key synthetic protocol, exploring its reactivity, and discussing its applications, particularly within the realm of drug discovery and development. The information presented herein is intended to serve as a practical resource for researchers at the bench, empowering them to leverage the unique chemical attributes of this compound in their scientific endeavors.
Core Molecular Attributes of 3-Vinylcyclohexanone
3-Vinylcyclohexanone, systematically named 3-ethenylcyclohexan-1-one, is a cyclic ketone with the chemical formula C₈H₁₂O.[1] Its structure is characterized by a six-membered carbon ring containing a carbonyl group and a vinyl substituent at the 3-position. This arrangement of functional groups dictates its reactivity and potential as a precursor in various chemical transformations.
Table 1: Physicochemical Properties of 3-Vinylcyclohexanone
| Property | Value | Source/Comment |
| CAS Number | 1740-63-2 | [1] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Boiling Point | 169 °C (approx.) | Data from a safety data sheet for a closely related compound; should be used as an estimate. |
| Density | 0.952 g/cm³ (approx.) | Data from a safety data sheet for a closely related compound; should be used as an estimate. |
| Appearance | Colorless to pale yellow liquid (expected) | Based on similar cyclohexanone derivatives. |
| Solubility | Insoluble in water; soluble in organic solvents (expected) | [2] Based on the properties of similar ketones. |
Synthesis of 3-Vinylcyclohexanone: An Established Protocol
The synthesis of 3-Vinylcyclohexanone can be achieved through various organic transformations. A notable method involves the conjugate addition of a vinyl cuprate to cyclohexenone. This approach provides a reliable route to the target molecule.
Conceptual Workflow for the Synthesis of 3-Vinylcyclohexanone
Caption: Synthesis workflow for 3-Vinylcyclohexanone via conjugate addition.
Detailed Experimental Protocol
Materials:
-
Cyclohex-2-en-1-one
-
Vinyllithium solution (concentration to be determined by titration)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Lithium Divinylcuprate: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add a solution of vinyllithium (2.0 equivalents) dropwise while maintaining the temperature at -78 °C. The formation of the lithium divinylcuprate reagent is indicated by a change in the color of the solution.
-
Conjugate Addition: To the freshly prepared lithium divinylcuprate solution at -78 °C, add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Vinylcyclohexanone.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Vinylcyclohexanone
| Technique | Expected Key Features |
| ¹H NMR | Vinyl protons: Three distinct signals in the range of δ 4.9-6.0 ppm, exhibiting characteristic geminal and cis/trans coupling constants. Cyclohexane ring protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm. Vinyl carbons (=CH₂ and -CH=): Two signals in the olefinic region, approximately δ 110-140 ppm. Cyclohexane ring carbons: Several signals in the aliphatic region (δ 20-50 ppm). |
| IR Spectroscopy | C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹. C=C stretch (vinyl): A medium intensity band around 1640 cm⁻¹. =C-H stretch (vinyl): A sharp absorption above 3000 cm⁻¹. C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 124. Fragmentation: Characteristic losses of small neutral molecules such as ethylene (M-28) and CO (M-28), as well as fragmentation of the cyclohexanone ring. |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Vinylcyclohexanone is dominated by the presence of the ketone and vinyl functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions at the Ketone Group:
The carbonyl group of 3-Vinylcyclohexanone can undergo all the typical reactions of a ketone, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 3-vinylcyclohexanol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
-
Aldol Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.
Reactions of the Vinyl Group:
The vinyl group is an electron-rich double bond and can participate in various addition and cycloaddition reactions.
-
Michael Addition (as a Michael Acceptor): The vinyl group, being part of an α,β-unsaturated ketone system (after potential isomerization or in related precursors), can act as a Michael acceptor, allowing for the 1,4-conjugate addition of nucleophiles.[3][4][5][6]
-
Diels-Alder Reaction (as a Dienophile): The electron-withdrawing effect of the ketone group activates the vinyl group, making it a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic structures.[7][8][9]
Logical Flow of Reactivity
Caption: Key reaction pathways of 3-Vinylcyclohexanone.
Applications in Drug Development and Medicinal Chemistry
The cyclohexanone moiety is a common structural motif in many pharmaceutical compounds.[10] The presence of a vinyl group in 3-Vinylcyclohexanone provides a reactive handle for the introduction of further chemical complexity, making it an attractive starting material for the synthesis of novel drug candidates.
The vinyl ketone functionality is a known pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological targets. This property has been exploited in the design of enzyme inhibitors. While specific applications of 3-Vinylcyclohexanone in drug development are not extensively documented in publicly available literature, its potential can be inferred from the broader use of vinyl ketones and cyclohexanone derivatives in medicinal chemistry.
Potential therapeutic areas where derivatives of 3-Vinylcyclohexanone could be explored include:
-
Anticancer Agents: The cyclohexanone core is present in some anticancer agents, and the vinyl group allows for modifications to improve potency and selectivity.
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain cyclic motifs.
-
Neurological Drugs: The rigid cyclohexyl scaffold can be used to control the spatial orientation of pharmacophoric groups, which is crucial for binding to receptors in the central nervous system.
Safety and Handling
3-Vinylcyclohexanone should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. As with other volatile organic compounds and ketones, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Key Safety Considerations:
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.[11]
-
Toxicity: The toxicity of 3-Vinylcyclohexanone has not been extensively studied. However, related vinyl ketones are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
3-Vinylcyclohexanone is a valuable and versatile building block in organic synthesis with significant potential for application in drug discovery and development. Its dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its reactivity and potential applications. It is our hope that this technical resource will facilitate further research and innovation utilizing this promising chemical entity.
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